N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-[(6-methoxy-1H-benzimidazol-2-yl)methyl]piperazin-1-yl]-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-3-6-19-18(24)13-23-9-7-22(8-10-23)12-17-20-15-5-4-14(25-2)11-16(15)21-17/h3-5,11H,1,6-10,12-13H2,2H3,(H,19,24)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDHKMSYZINNFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)CN3CCN(CC3)CC(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of benzimidazole, including N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide, exhibit promising anticancer activities. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that certain benzimidazole derivatives displayed IC50 values as low as 16.38 µM against the MDA-MB-231 breast cancer cell line, indicating their potential as anticancer agents .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. Related benzimidazole derivatives have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Some derivatives exhibited minimal inhibitory concentration (MIC) values ranging from 41 to 80 µM against these pathogens . The mechanism of action is thought to involve interference with bacterial DNA synthesis or function.
Antifungal Activity
In addition to antibacterial effects, compounds similar to this compound have shown moderate antifungal activity. Studies have reported MIC values of 64 µg/mL against Candida albicans and Aspergillus niger, indicating their potential for treating fungal infections .
Anticancer Research
A notable study explored a series of benzimidazole derivatives, including N-allyl compounds, which were evaluated for their antiproliferative effects against multiple cancer cell lines. Results indicated that modifications in the piperazine and benzimidazole moieties significantly influenced their activity profiles, suggesting a structure–activity relationship that can be exploited for drug development .
Antimicrobial Studies
Another research effort focused on the antimicrobial properties of various benzimidazole derivatives, documenting their efficacy against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent variations on the benzimidazole core in determining antimicrobial potency .
Data Summary Table
| Property | Value/Observation |
|---|---|
| Anticancer IC50 | As low as 16.38 µM against MDA-MB-231 |
| Antibacterial MIC | Ranges from 41 to 80 µM against MRSA and E. coli |
| Antifungal MIC | 64 µg/mL against Candida albicans |
| Key Functional Groups | Benzimidazole core, piperazine linkage |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Benzimidazole Derivatives with Triazole/Thiazole Linkers: Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () replace the piperazine linker with triazole and thiazole rings.
- Pyrazole-Containing Analogues : N-(2-(2-(1H-Pyrazol-3-yl)acetamido)-1H-benzimidazol-3(5)-yl)benzamide (28) () incorporates a pyrazole ring instead of the allyl-acetamide group. Pyrazole’s planar structure may enhance π-π stacking but reduce solubility due to increased hydrophobicity .
Substituent Effects
- Methoxy vs. Nitro Groups: The target compound’s 5-methoxy substituent contrasts with the nitro group in 5-[4-(2-(N,N-dimethyaminoethyl))-1-piperazinyl]-2-nitroacetanilide (3d) ().
- Allyl vs. Aryl Substituents : The allyl group in the target compound differs from aryl thiazole groups in ’s derivatives (e.g., 9a–e). Allyl’s smaller size and aliphatic nature may reduce steric hindrance, enhancing target engagement compared to bulky aryl systems .
Pharmacological Profiles
- Antimicrobial Activity : Piperazine-linked benzimidazole derivatives, such as N-(4-(benzo[d]imidazol-2-yl)phenyl)-2-(4-(arylsubstituted)piperazin-1-yl)acetamide (), exhibit broad-spectrum antimicrobial activity. The target compound’s allyl group could modulate lipophilicity, influencing bacterial membrane penetration .
- Anticancer Potential: Compound 3d () demonstrates nitroaniline-based anticancer activity, while the target’s methoxy and allyl groups may shift mechanisms toward kinase or topoisomerase inhibition .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Flexibility : The target compound’s piperazine linker allows modular substitution, as seen in ’s derivatives, enabling optimization for specific targets .
- Activity-Structure Relationships : Methoxy and allyl groups in the target compound may synergize to enhance both solubility (via methoxy’s polarity) and bioavailability (via allyl’s metabolic resistance) compared to nitro or aryl-substituted analogues .
- Contradictory Evidence : While piperazine-benzimidazole hybrids in show antimicrobial efficacy, ’s nitroaniline derivatives prioritize anticancer activity, highlighting substituent-dependent mechanistic divergence .
Q & A
Q. What are the standard synthetic routes for preparing N-allyl-2-(4-((5-methoxy-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide?
Answer: The synthesis typically involves multi-step reactions:
Core benzimidazole formation : Condensation of 4-methoxy-o-phenylenediamine with a carbonyl source under acidic conditions (e.g., HCl or acetic acid) .
Piperazine functionalization : Alkylation of the benzimidazole nitrogen with a chloromethyl piperazine derivative in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ .
Acetamide coupling : Reaction of the piperazine intermediate with allyl chloroacetamide in the presence of NaH or triethylamine to form the final acetamide linkage .
Key validation: Intermediate purity is confirmed via TLC, and final product structure is verified by ¹H/¹³C NMR and mass spectrometry .
Q. How are structural and purity analyses performed for this compound?
Answer:
- Spectroscopy : ¹H/¹³C NMR identifies proton and carbon environments (e.g., allyl group signals at δ 5.1–5.8 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Elemental analysis : Matches calculated vs. experimental C/H/N/O percentages to confirm purity (>95%) .
- Chromatography : HPLC or GC-MS detects impurities, especially residual solvents or unreacted intermediates .
Q. What solvents and catalysts are optimal for its synthesis?
Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the piperazine nitrogen. Ethanol/water mixtures are used for recrystallization .
- Catalysts/Bases : NaH or K₂CO₃ for deprotonation during alkylation; triethylamine for neutralizing HCl byproducts .
Advanced Research Questions
Q. How can computational methods optimize the synthesis pathway?
Answer:
- Reaction path search : Quantum mechanical calculations (DFT) model transition states to predict feasible reaction steps and energy barriers .
- Condition optimization : Machine learning algorithms analyze experimental variables (temperature, solvent polarity) to maximize yield and minimize side reactions .
- Docking studies : Molecular dynamics simulations predict binding affinities of intermediates to enzymes (e.g., cytochrome P450), guiding functional group modifications .
Q. How to resolve contradictions in biological activity data across studies?
Answer:
- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) using standardized protocols (CLSI guidelines) to rule out false positives .
- Metabolic stability assays : Assess compound stability in liver microsomes to differentiate intrinsic activity vs. pharmacokinetic artifacts .
- Structural analogs : Synthesize derivatives (e.g., replacing the allyl group with propargyl) to isolate SAR trends .
Q. What strategies improve yield in large-scale synthesis?
Answer:
- Flow chemistry : Continuous reactors reduce side reactions by precise control of residence time and temperature .
- Statistical DoE : Full factorial designs or response surface methodology (RSM) identify critical parameters (e.g., molar ratios, agitation speed) .
- Catalyst screening : Immobilized catalysts (e.g., polymer-supported K₂CO₃) enhance recyclability and reduce waste .
Q. How to design derivatives for enhanced target selectivity?
Answer:
- Bioisosteric replacement : Substitute the methoxy group with ethoxy or trifluoromethoxy to modulate electron density and H-bonding potential .
- Piperazine modifications : Introduce bulky substituents (e.g., tert-butyl) to sterically block off-target interactions .
- Pharmacophore mapping : Overlay crystal structures of target proteins (e.g., kinases) to align critical functional groups .
Methodological Notes
- Contradictions in evidence : Variations in solvent choices (DMF vs. THF) for alkylation steps may reflect substrate-specific solubility; comparative studies are recommended .
- Advanced characterization : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve ambiguities in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
